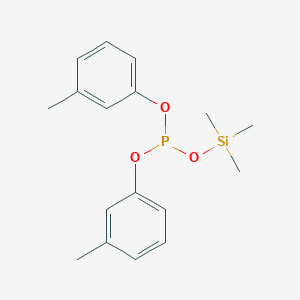
CID 78064315
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78064315 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The synthesis of CID 78064315 involves specific synthetic routes and reaction conditions. One common method includes the use of a 3-halogenated-1-(3-chloropyridine-2-yl)-4,5-dihydro-1H-pyrazole-5-ethyl formate compound as a raw material. Palladium on carbon is used as a catalyst in this process . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
CID 78064315 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .
Scientific Research Applications
CID 78064315 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies related to cellular processes and molecular interactionsAdditionally, it is used in industrial processes for the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 78064315 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 78064315 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity and applications. this compound may have distinct advantages or properties that make it more suitable for certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Properties
Molecular Formula |
C5H3Cl7Si3 |
|---|---|
Molecular Weight |
395.5 g/mol |
InChI |
InChI=1S/C5H3Cl7Si3/c6-3(7)1-13-5(15(10,11)12)14-2-4(8)9/h1-2,5H |
InChI Key |
DNYMKRKDNDOGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)[Si]C([Si]C=C(Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


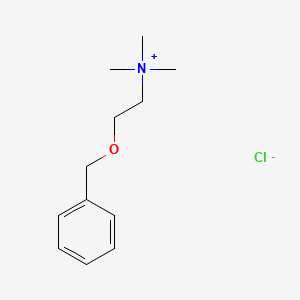
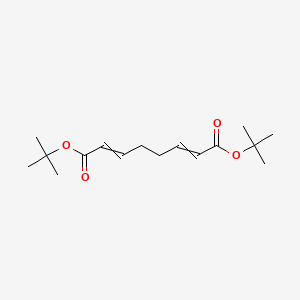
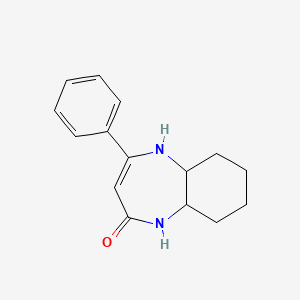
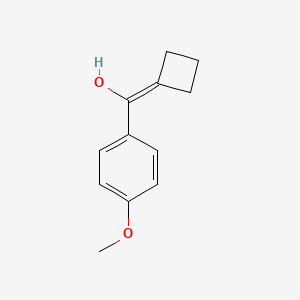


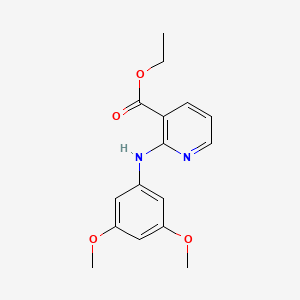

![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)


![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)
